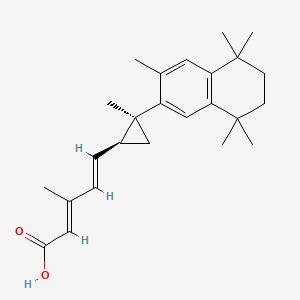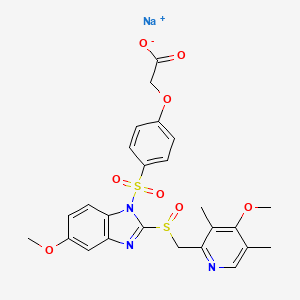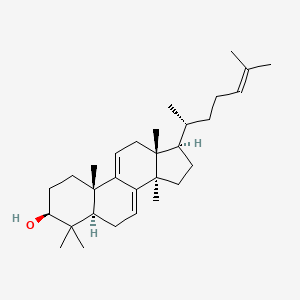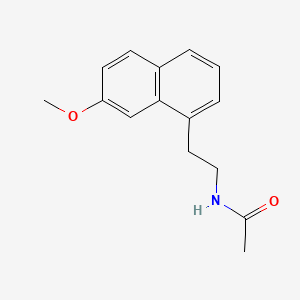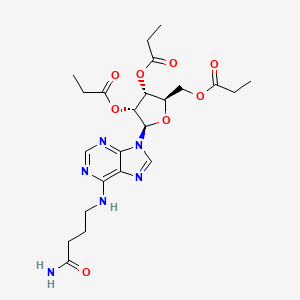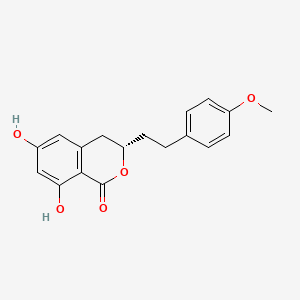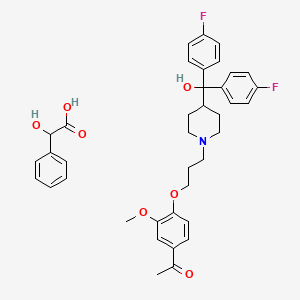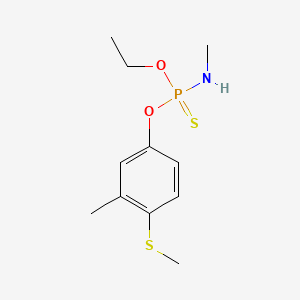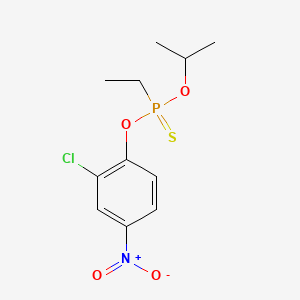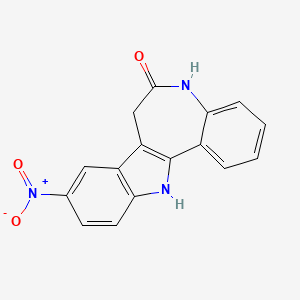
Alsterpaullone
Overview
Description
Alsterpaullone is a small molecule cyclin-dependent kinase (CDK) inhibitor . It regulates the cell cycle progression . It has been found to inhibit HeLa cells in a time-dependent and dose-dependent manner .
Synthesis Analysis
The synthesis of Alsterpaullone was accomplished in separate routes from methyl-[1, 2-14C]-2-bromoacetate and [1, 2-14C]-2-bromoethanol .Molecular Structure Analysis
Alsterpaullone has a chemical formula of C16H11N3O3 . It belongs to the class of organic compounds known as benzazepines, which are organic compounds containing a benzene ring fused to an azepine ring .Chemical Reactions Analysis
Alsterpaullone has been found to inhibit HeLa cells in a time-dependent and dose-dependent manner . In the presence of alsterpaullone, HeLa cells were arrested in G2/M prior to undergoing apoptosis .Physical And Chemical Properties Analysis
Alsterpaullone has a molecular weight of 293.28 g/mol . More detailed physical and chemical properties can be found in the safety data sheet .Scientific Research Applications
Medulloblastoma Treatment
Alsterpaullone has shown high efficacy in treating Group 3 medulloblastoma cells, which are characterized by MYC amplifications, high metastasis rates, and poor prognosis. It inhibits cell cycle-related genes and down-regulates MYC, demonstrating preclinical efficacy as a targeted therapy for this aggressive form of cancer .
Cell Cycle Regulation
As a cyclin-dependent kinase (CDK) inhibitor, Alsterpaullone regulates cell cycle progression. It has been identified to have effects on the cycle procedure and apoptosis in HeLa cells, which are a type of human cervical cancer cell .
Oncogene Inhibition
Alsterpaullone’s ability to inhibit oncogenes like MYC makes it a valuable tool in cancer research, particularly in understanding and treating cancers with specific genetic profiles .
Apoptosis Induction
Beyond its role in cell cycle regulation, Alsterpaullone has been found to induce apoptosis, or programmed cell death, which is a critical process in cancer treatment as it helps to eliminate cancerous cells .
Molecular Biology Research
Advances in molecular biology have utilized Alsterpaullone to study the distinct subgroups of medulloblastoma, aiding in the development of subgroup-specific treatments .
Chemical Classification Study
Alsterpaullone belongs to the class of organic compounds known as benzazepines. Research into its structure and interactions can provide insights into this class of compounds and their potential applications .
Mechanism of Action
Target of Action
Alsterpaullone primarily targets Glycogen synthase kinase-3 beta (GSK-3β) , Cyclin-dependent kinase 5 (CDK5) , and Cyclin-dependent kinase 1 (CDK1) . These kinases play crucial roles in cell cycle regulation and neuronal function.
Mode of Action
Alsterpaullone acts as an inhibitor of these kinases. It competes with ATP for binding to GSK-3β , thereby preventing the phosphorylation and activation of the kinase. This inhibition disrupts the normal functioning of the kinases, leading to changes in cell cycle progression .
Biochemical Pathways
The inhibition of GSK-3β, CDK5, and CDK1 by Alsterpaullone affects several biochemical pathways. Most notably, it leads to the down-regulation of cell cycle-related genes and the oncogene MYC . This can result in the arrest of cell proliferation and induction of apoptosis .
Result of Action
The inhibition of GSK-3β, CDK5, and CDK1 by Alsterpaullone leads to significant molecular and cellular effects. It results in the down-regulation of cell cycle-related genes and the oncogene MYC . This can cause a reduction in cell proliferation and an increase in apoptosis . In the context of cancer, these effects can lead to a decrease in tumor growth .
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-nitro-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-15-8-12-11-7-9(19(21)22)5-6-14(11)18-16(12)10-3-1-2-4-13(10)17-15/h1-7,18H,8H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUKILHGKRVDCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407444 | |
| Record name | alsterpaullone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alsterpaullone | |
CAS RN |
237430-03-4 | |
| Record name | Alsterpaullone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=237430-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alsterpaullone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0237430034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alsterpaullone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alsterpaullone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



